Human ALDH3A1 vs. ALDH2 Isozyme Selectivity: Enzyme Inhibition Differentiation
5-Bromo-2-methoxybenzaldehyde demonstrates a measurable degree of isozyme selectivity between human aldehyde dehydrogenase family members ALDH3A1 and ALDH2, with approximately 2.2-fold greater potency (lower IC50) against ALDH3A1 [1][2]. This differential inhibition, quantified under standardized in vitro enzymatic assay conditions, provides a basis for rational selection over non-selective or differently selective benzaldehyde derivatives.
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.10 × 10^3 nM (2.1 μM) against ALDH3A1; IC50 = 4.60 × 10^3 nM (4.6 μM) against ALDH2 |
| Comparator Or Baseline | Same compound tested against two isozymes; comparator reference value: ALDH3A1 IC50 vs. ALDH2 IC50 ratio |
| Quantified Difference | ALDH3A1 is inhibited 2.2-fold more potently than ALDH2 (4.6 μM / 2.1 μM ≈ 2.19-fold) |
| Conditions | Recombinant human ALDH3A1 expressed in E. coli; recombinant human ALDH2 expressed in E. coli; spectrophotometric detection of NADH formation using benzaldehyde as substrate; preincubation with inhibitor prior to substrate addition |
Why This Matters
Isozyme selectivity is a critical parameter when sourcing compounds for ALDH-targeted research, as ALDH3A1 is implicated in cancer stem cell resistance and corneal crystallin maintenance, whereas ALDH2 is essential for ethanol metabolism and nitroglycerin bioactivation; inadvertent ALDH2 inhibition can confound in vivo studies.
- [1] BindingDB. BDBM50447072 / CHEMBL1890994: IC50 data for 5-bromo-2-methoxybenzaldehyde against human ALDH3A1, 2014. View Source
- [2] BindingDB. BDBM50236910 / CHEMBL4083412: IC50 data for 5-bromo-2-methoxybenzaldehyde against human ALDH2. View Source
